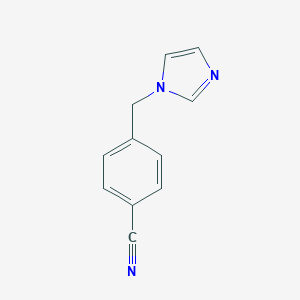

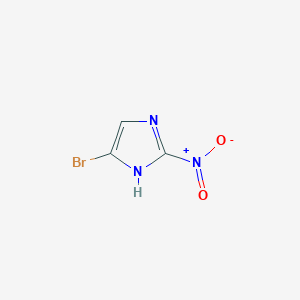

4-bromo-2-nitro-1H-imidazole

説明

4-Bromo-2-nitro-1H-imidazole is a heterocyclic compound that contains an imidazole ring. It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs, involves a two-step method. The process begins with the dibromination of 4-nitroimidazole, followed by selective debromination using an in situ reductive deiodination strategy .Molecular Structure Analysis

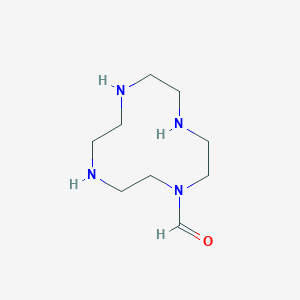

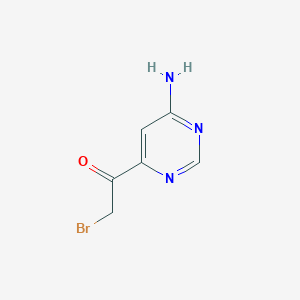

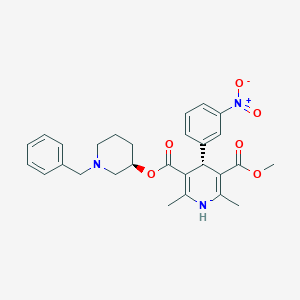

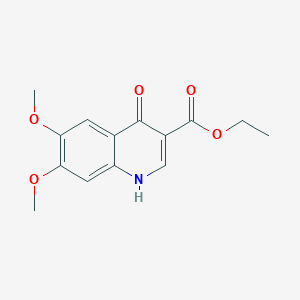

The molecular formula of 4-bromo-2-nitro-1H-imidazole is C3H2BrN3O2. It has a molecular weight of 191.97 g/mol. The structure includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles .Physical And Chemical Properties Analysis

4-Bromo-2-nitro-1H-imidazole has a molecular weight of 191.97 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. Its topological polar surface area is 74.5 Ų .科学的研究の応用

Medicine and Pharmacology

Imidazole derivatives, including 4-bromo-2-nitro-1H-imidazole, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as:

- Anticancer drugs

- Anti-aging treatments

- Anticoagulants

- Anti-inflammatory drugs

- Antimicrobial agents

- Anti-tubercular drugs

- Antidiabetic drugs

- Antimalarial drugs

- Antiviral drugs

- Enzyme inhibitors

Agriculture

Imidazole derivatives are also used as selective plant growth regulators, fungicides, and herbicides .

Green Chemistry

In the field of green chemistry, imidazole derivatives are used as ionic liquids . These ionic liquids are salts in a liquid state that are primarily composed of ions and short-lived ion pairs. They have a number of interesting properties like low melting points, low volatility, and high thermal stability, making them useful in a variety of chemical processes.

Organometallic Catalysis

Imidazole derivatives are used in organometallic catalysis as N-heterocyclic carbenes (NHCs) . NHCs are a class of organic compounds that have unusual stability. They are widely used as ligands in organometallic chemistry.

Synthetic Chemistry

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Starting Material for Other Compounds

4-Bromo-1H-imidazole may be used as a starting material to prepare 5(4)-bromo-4(5)-nitroimidazole . It may also be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: N-(4-ethoxyphenyl)-1H-imidazol-4-amine .

作用機序

Target of Action

4-Bromo-2-nitro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is a key component in many functional molecules . Imidazole is known to be a part of the active center of many natural enzymes and can participate in numerous important biochemical reactions . .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 4-bromo-2-nitro-1H-imidazole might affect similar biochemical pathways.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that 4-bromo-2-nitro-1H-imidazole might have similar effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWERSFZMOJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559321 | |

| Record name | 5-Bromo-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-nitro-1H-imidazole | |

CAS RN |

121816-84-0 | |

| Record name | 5-Bromo-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。